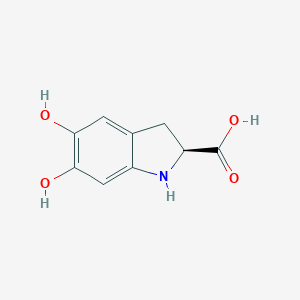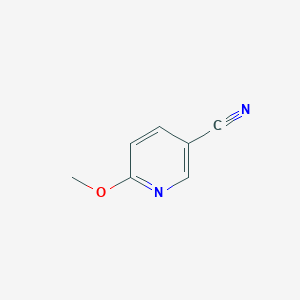
Leucodopachrome
Overview
Description
Leucodopachrome is an indolic intermediate in the melanogenesis pathway, formed non-enzymatically from dopaquinone through cyclization. This reaction is pH-dependent, occurring optimally at a pH greater than 4. This compound plays a crucial role in the biosynthesis of melanin, a pigment responsible for coloration in human skin, hair, and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucodopachrome is synthesized through the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, followed by intramolecular cyclization. The reaction involves the loss of four electrons and is sensitive to pH variations . The optimal pH for this reaction is around 6.8, which is conducive to melanin synthesis in human pigment cell lysates .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its intermediate nature in the melanogenesis pathway. the production of its precursor, L-DOPA, involves various methods such as chemical synthesis, plant extraction, enzyme catalysis, and microbial fermentation. Chemical synthesis involves multiple steps and the use of high temperatures and pressures, while plant extraction and enzyme catalysis offer more environmentally friendly alternatives .
Chemical Reactions Analysis
Types of Reactions: Leucodopachrome undergoes several types of reactions, including:
Oxidation: this compound can be further oxidized to form dopachrome, an indolic compound.
Cyclization: The initial formation of this compound from dopaquinone involves intramolecular cyclization.
Common Reagents and Conditions:
Oxidizing Agents: The oxidation of L-DOPA to dopaquinone, and subsequently to this compound, typically involves oxidizing agents such as tyrosinase.
pH Conditions: The reactions are pH-sensitive, with optimal conditions around pH 6.8.
Major Products:
Scientific Research Applications
Leucodopachrome has several scientific research applications, including:
Mechanism of Action
Leucodopachrome exerts its effects through its role in the melanogenesis pathway. The mechanism involves the oxidation of L-DOPA to dopaquinone, followed by intramolecular cyclization to form this compound. This intermediate can then be further oxidized to dopachrome, which eventually leads to the formation of melanin . The molecular targets include enzymes such as tyrosinase, which catalyze the oxidation reactions .
Comparison with Similar Compounds
Leucodopachrome is unique due to its specific role as an intermediate in the melanogenesis pathway. Similar compounds include:
Dopaquinone: The immediate precursor to this compound, formed from the oxidation of L-DOPA.
Dopachrome: The product formed from the oxidation of this compound.
L-DOPA: The precursor to dopaquinone and a key compound in the biosynthesis of melanin.
This compound’s uniqueness lies in its specific position in the pathway and its role in the formation of dopachrome and ultimately melanin .
Properties
IUPAC Name |
(2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWYRSDDJVCWPB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC(=C(C=C21)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172072 | |
| Record name | Leukodopachrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucodopachrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18766-67-1 | |
| Record name | Cyclo-DOPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukodopachrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukodopachrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leucodopachrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















